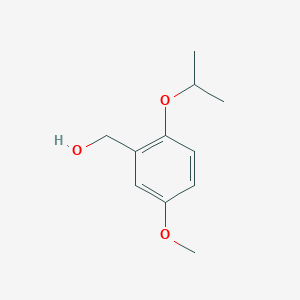

(2-Isopropoxy-5-methoxy-phenyl)-methanol

Description

Properties

IUPAC Name |

(5-methoxy-2-propan-2-yloxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-8(2)14-11-5-4-10(13-3)6-9(11)7-12/h4-6,8,12H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBGYODAAMPVSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Chemical Synthesis of 2 Isopropoxy 5 Methoxy Phenyl Methanol

Strategies for the Construction of the Benzyl (B1604629) Alcohol Moiety in (2-Isopropoxy-5-methoxy-phenyl)-methanol

The conversion of a carbonyl group, specifically an aldehyde, into a primary alcohol is a fundamental transformation in organic synthesis and the most direct route to the benzyl alcohol moiety in the target compound.

Reductive Transformations of Carbonyl Precursors to this compound

The reduction of the corresponding benzaldehyde (B42025), 2-isopropoxy-5-methoxybenzaldehyde bldpharm.com, is the most common and efficient method for synthesizing this compound. This can be accomplished through catalytic hydrogenation or with chemical hydride reagents.

Catalytic hydrogenation involves the reaction of a substrate with molecular hydrogen (H₂) in the presence of a metal catalyst. For the conversion of 2-isopropoxy-5-methoxybenzaldehyde to its corresponding benzyl alcohol, several catalyst systems are effective.

Palladium on Carbon (Pd/C): This is a widely used catalyst for the hydrogenation of aldehydes. The reaction is typically carried out in a solvent such as ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297) under a positive pressure of hydrogen gas.

Platinum Dioxide (PtO₂, Adams' catalyst): This catalyst is also highly effective and is often used in similar solvent systems.

Raney Nickel (Raney Ni): A cost-effective alternative, Raney Nickel is an alloy of aluminum and nickel and is particularly useful for large-scale industrial reductions.

The primary advantage of catalytic hydrogenation is the clean nature of the reaction; the only by-product is typically excess hydrogen, and the catalyst can be removed by simple filtration.

Table 1: Comparison of Typical Catalysts for Hydrogenation of Aromatic Aldehydes

| Catalyst | Typical Solvent | Pressure | Temperature | Notes |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate | 1-5 atm | Room Temperature | Most common, low risk of ring hydrogenation. |

| Platinum Dioxide (PtO₂) | Ethanol, Acetic Acid | 1-3 atm | Room Temperature | Very active, may require milder conditions. |

| Raney Nickel | Ethanol | 1-10 atm | Room Temp. to 50°C | Highly active, cost-effective for scale-up. |

Metal hydride reagents are a cornerstone of chemical reduction due to their versatility and high efficiency. Sodium borohydride (B1222165) (NaBH₄) is the reagent of choice for this specific transformation due to its mildness and chemoselectivity. masterorganicchemistry.com

Sodium borohydride selectively reduces aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comyoutube.com It does not typically affect less reactive functional groups like esters, amides, or carboxylic acids under standard conditions. masterorganicchemistry.com The reaction is usually performed in a protic solvent like methanol or ethanol at room temperature. The aldehyde carbonyl is attacked by the hydride ion (H⁻) from NaBH₄, forming an intermediate alkoxide. youtube.com A subsequent workup with a mild acid or even the solvent itself protonates the alkoxide to yield the final primary alcohol product. youtube.com

In complex molecules with multiple ester groups, intramolecular transesterification can sometimes occur as a side reaction. However, this can be suppressed by quenching the intermediate benzyl alkoxide with a weak acid, such as acetic acid, added to the reaction mixture. nih.gov

Grignard Reagent Additions to Aromatic Aldehyde Precursors in the Synthesis of this compound

While the addition of a Grignard reagent to an aldehyde typically yields a secondary alcohol, a Grignard reaction can be adapted to produce a primary alcohol through the use of formaldehyde (B43269) as the electrophile. sigmaaldrich.com This method constructs the C-C bond between the aromatic ring and the hydroxymethyl group.

The synthesis would proceed in two steps:

Formation of the Grignard Reagent: An aryl halide, such as 1-bromo-2-isopropoxy-5-methoxybenzene, is reacted with magnesium metal turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form the (2-isopropoxy-5-methoxy-phenyl)magnesium bromide reagent. d-nb.infocerritos.edu

Reaction with Formaldehyde: The prepared Grignard reagent is then added to formaldehyde (H₂C=O). Formaldehyde acts as a one-carbon electrophile. The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of formaldehyde. An acidic workup then protonates the resulting magnesium alkoxide to give the primary alcohol, this compound. sigmaaldrich.com

This synthetic route is highly effective for creating primary benzyl alcohols from aryl halides. The feasibility of forming Grignard reagents from alkoxy-substituted aryl halides and their subsequent reaction with carbonyls has been demonstrated in related syntheses. prepchem.com

Organometallic Coupling Reactions for Carbon-Carbon Bond Formation Leading to this compound

Advanced organometallic cross-coupling reactions, such as the Suzuki, Stille, or Kumada reactions, represent a theoretical, albeit less direct, pathway for forming the crucial carbon-carbon bond. These methods are powerful for C-C bond formation but are more complex for this specific target than direct reduction.

A plausible strategy could involve the cross-coupling of an organometallic derivative of the aromatic ring with a protected one-carbon synthon. For example:

A Suzuki coupling could be envisioned between (2-isopropoxy-5-methoxy-phenyl)boronic acid and a halomethanol equivalent where the alcohol is protected (e.g., as a silyl (B83357) ether).

Alternatively, an aryl halide like 1-bromo-2-isopropoxy-5-methoxybenzene could be coupled with a stannane (B1208499) or zinc reagent that carries a protected hydroxymethyl group.

Following the coupling reaction, a deprotection step would be required to reveal the benzyl alcohol functionality. While powerful, these multi-step sequences are generally less efficient for this particular target compared to the reduction of the readily available aldehyde.

Installation and Functionalization of Isopropoxy and Methoxy (B1213986) Moieties in this compound

The synthesis of the substituted aromatic ring itself, featuring both a methoxy and an isopropoxy group, is most effectively achieved via the Williamson ether synthesis. tcichemicals.commasterorganicchemistry.com This classic Sₙ2 reaction involves the reaction of an alkoxide with an alkyl halide. chem-station.comvaia.com

A logical starting material for this approach would be a commercially available phenol (B47542), such as 2-hydroxy-5-methoxybenzaldehyde (B1199172) sigmaaldrich.com or 2,5-dihydroxybenzaldehyde.

Scenario 1: Starting from 2-hydroxy-5-methoxybenzaldehyde

Deprotonation: The phenolic hydroxyl group is deprotonated using a suitable base, such as sodium hydride (NaH) masterorganicchemistry.com, potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH), to form the more nucleophilic phenoxide ion.

Alkylation: The phenoxide is then reacted with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. The phenoxide acts as a nucleophile, displacing the halide in an Sₙ2 reaction to form the isopropoxy ether linkage. libretexts.org This yields 2-isopropoxy-5-methoxybenzaldehyde.

Reduction: The resulting aldehyde is then reduced to the target alcohol, this compound, using one of the reductive methods described in section 2.1.1.

Scenario 2: Starting from 2,5-dihydroxybenzaldehyde A sequential alkylation would be necessary. One hydroxyl group would be selectively protected, the other alkylated with either a methyl or isopropyl group, followed by deprotection and alkylation of the second hydroxyl group. The choice of reagents and reaction conditions would be critical to ensure selective mono-alkylation and avoid di-alkylation.

The Williamson ether synthesis works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.comlibretexts.org While 2-bromopropane is a secondary halide, the reaction with a nucleophilic phenoxide is generally efficient. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used to accelerate the Sₙ2 reaction. chem-station.com

Table 2: Summary of Synthetic Strategies

| Strategy | Precursor | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Aldehyde Reduction | 2-Isopropoxy-5-methoxybenzaldehyde | NaBH₄ or H₂/Catalyst | High yield, high selectivity, one step. | Precursor may be expensive. |

| Grignard Reaction | 1-Bromo-2-isopropoxy-5-methoxybenzene | Mg, Formaldehyde | Builds the C-C bond directly. | Requires strictly anhydrous conditions. cerritos.edu |

| Ether Synthesis | 2-Hydroxy-5-methoxybenzaldehyde | Base (e.g., K₂CO₃), 2-Bromopropane | Uses simpler starting materials. | Multi-step process (etherification then reduction). |

Etherification Reactions of Phenolic Precursors

The introduction of the isopropoxy group onto the aromatic ring is most effectively achieved via the etherification of a phenolic precursor. The Williamson ether synthesis stands as the classical and most widely applied method for this transformation. masterorganicchemistry.comyoutube.com This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comnumberanalytics.com

For the synthesis of this compound, a logical precursor is 2-hydroxy-5-methoxybenzaldehyde. The phenolic hydroxyl group of this molecule can be alkylated using an isopropyl halide.

Reaction Scheme: The general reaction proceeds in two steps:

Deprotonation of the phenol with a suitable base.

Nucleophilic attack of the resulting phenoxide on an isopropyl halide.

A known process for the synthesis of related 2-alkoxy-5-methoxybenzaldehydes involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with a dialkyl sulfate (B86663) in the presence of potassium carbonate. google.com Adapting this for the isopropoxy group would involve using an isopropylating agent like 2-bromopropane or diisopropyl sulfate.

The choice of reagents is critical. A base is required to deprotonate the phenol; potassium carbonate (K₂CO₃) is a common and effective choice for aryl ether synthesis. google.com Sodium hydride (NaH) is another strong base often used to ensure complete formation of the alkoxide. youtube.com The electrophile is typically a secondary alkyl halide such as 2-bromopropane or 2-iodopropane. Polar aprotic solvents like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are preferred as they solvate the cation of the base while not interfering with the nucleophilic phenoxide. numberanalytics.com

Table 1: Reaction Parameters for Williamson Ether Synthesis of 2-Isopropoxy-5-methoxybenzaldehyde

| Parameter | Reagent/Condition | Role/Rationale | Reference |

|---|---|---|---|

| Phenolic Precursor | 2-Hydroxy-5-methoxybenzaldehyde | Provides the aromatic backbone and the hydroxyl group for etherification. | google.comsigmaaldrich.com |

| Alkylating Agent | 2-Bromopropane or 2-Iodopropane | Source of the isopropyl group. Iodides are more reactive but also more expensive. | masterorganicchemistry.comnumberanalytics.com |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) | Deprotonates the phenolic -OH to form the nucleophilic phenoxide ion. | youtube.comgoogle.com |

| Solvent | Acetone, DMF, or DMSO | Polar aprotic solvent facilitates the SN2 reaction. | numberanalytics.com |

| Temperature | Room temperature to 100 °C | Depends on the reactivity of the specific reagents; heating is often required. | google.com |

A significant challenge when using secondary alkyl halides like 2-bromopropane is the competing E2 elimination reaction, which can reduce the yield of the desired ether. masterorganicchemistry.comyoutube.com The phenoxide can act as a base, abstracting a proton from the β-carbon of the alkyl halide, leading to the formation of propene. Careful selection of reaction conditions can help minimize this side reaction.

Strategic Considerations for Aromatic Substitution Pathways

The substitution pattern of the target molecule—a hydroxymethyl group, an isopropoxy group, and a methoxy group at positions 1, 2, and 5, respectively—is critical. The synthesis of the key precursor, 2-hydroxy-5-methoxybenzaldehyde, dictates the final arrangement of these groups.

A common and effective strategy for introducing a formyl group (CHO) ortho to a hydroxyl group on a phenol is the Reimer-Tiemann reaction . Starting from 4-methoxyphenol (B1676288), this reaction uses chloroform (B151607) (CHCl₃) and a strong base like sodium hydroxide (NaOH) to generate a dichlorocarbene (B158193) intermediate (:CCl₂), which then attacks the phenoxide ring, primarily at the ortho position, to eventually yield the aldehyde. chemicalbook.com

Synthetic Route to the Phenolic Precursor:

Starting Material: 4-Methoxyphenol.

Reaction: Reimer-Tiemann formylation.

Product: 2-Hydroxy-5-methoxybenzaldehyde.

This method directly establishes the required 1,2,5-substitution pattern of the hydroxyl, methoxy, and aldehyde groups. The aldehyde then serves as a handle for subsequent reduction to the benzyl alcohol, while the hydroxyl group is available for the etherification described previously. A published synthesis of 2,5-dimethoxybenzaldehyde (B135726) utilizes this exact Reimer-Tiemann formylation of 4-methoxyphenol as a key step, achieving a 94% purity of the resulting 2-hydroxy-5-methoxybenzaldehyde before the final methylation step. chemicalbook.com

Multi-Step Synthetic Sequences and Optimization for this compound

The most logical synthetic sequence for this compound involves two primary transformations starting from 2-hydroxy-5-methoxybenzaldehyde:

Step 1: Etherification: Alkylation of the phenolic hydroxyl group with an isopropyl halide via the Williamson ether synthesis to form the intermediate, 2-isopropoxy-5-methoxybenzaldehyde. google.com

Step 2: Reduction: Reduction of the benzaldehyde functional group to a primary (benzyl) alcohol to yield the final product, this compound.

The reduction of the aldehyde can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol or methanol. nih.gov NaBH₄ is highly selective for aldehydes and ketones and will not reduce the aromatic ring or the ether functionalities.

Optimization of the Synthetic Sequence:

Etherification Step: To maximize the yield of the Williamson ether synthesis, conditions must be optimized to favor the SN2 pathway over the E2 elimination side-reaction. nih.gov This can involve using a more reactive alkylating agent (R-I > R-Br), choosing a non-hindered base, and carefully controlling the temperature. Microwave-assisted synthesis has also been shown to reduce reaction times and potentially improve yields for Williamson ether syntheses. sacredheart.edu

Reduction Step: The reduction of benzaldehydes with NaBH₄ is typically a high-yielding and clean reaction. Optimization usually involves ensuring the complete consumption of the starting aldehyde, which can be monitored by techniques like Thin Layer Chromatography (TLC). The reaction is generally rapid at room temperature.

Table 2: Parameters for the Reduction of 2-Isopropoxy-5-methoxybenzaldehyde

| Parameter | Reagent/Condition | Role/Rationale | Reference |

|---|---|---|---|

| Substrate | 2-Isopropoxy-5-methoxybenzaldehyde | The aldehyde intermediate to be reduced. | bldpharm.com |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Selectively reduces the aldehyde to a primary alcohol. | nih.gov |

| Solvent | Methanol or Ethanol | Solubilizes the substrate and reagent; also acts as a proton source during workup. | nih.gov |

| Temperature | 0 °C to Room Temperature | The reaction is typically exothermic and may be cooled initially, then allowed to proceed at room temperature. | - |

| Workup | Aqueous acid (e.g., dilute HCl) | Quenches excess NaBH₄ and protonates the resulting alkoxide to yield the final alcohol. | - |

Stereoselective Approaches to Enantiomerically Enriched this compound (if applicable in literature)

Stereoselective synthesis is relevant for molecules that are chiral, meaning they can exist as non-superimposable mirror images (enantiomers). This typically requires the presence of one or more stereocenters, most commonly a carbon atom attached to four different substituents.

The target molecule, this compound, is achiral . The benzylic carbon is bonded to two hydrogen atoms (from the -CH₂OH group), a substituted phenyl ring, and a hydroxyl group. Because two of the attached groups are identical (hydrogen), this carbon is not a stereocenter. Consequently, the molecule does not have enantiomers, and methods for stereoselective or asymmetric synthesis are not applicable for producing enantiomerically enriched forms of the final product.

While the literature contains many examples of stereoselective reductions of substituted ketones to produce chiral secondary alcohols, these methods are not relevant to the synthesis of this specific achiral primary alcohol. youtube.comnih.gov If the synthetic target were, for example, 1-(2-isopropoxy-5-methoxyphenyl)ethanol, which possesses a chiral center, then asymmetric reduction of the corresponding ketone (2'-isopropoxy-5'-methoxyacetophenone) would be a valid and important strategy.

Comprehensive Spectroscopic and Structural Elucidation of 2 Isopropoxy 5 Methoxy Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Confirmation of (2-Isopropoxy-5-methoxy-phenyl)-methanol

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional (1D) NMR Techniques (¹H, ¹³C)

One-dimensional NMR experiments are the initial and most fundamental step in the structural elucidation of a molecule like this compound. The ¹H NMR spectrum reveals the number of different types of protons, their relative abundance (through integration), and their neighboring protons (through spin-spin coupling). The ¹³C NMR spectrum, typically acquired with proton decoupling, shows the number of unique carbon environments in the molecule.

For this compound, the expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the isopropoxy group protons (both the methine and the methyl protons), the benzylic methylene (B1212753) protons, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the isopropoxy and methoxy groups. libretexts.org Similarly, the ¹³C NMR spectrum would display characteristic signals for each carbon atom, with their chemical shifts being indicative of their local electronic environment. For instance, the carbon atoms attached to oxygen will be deshielded and appear at a higher chemical shift (downfield). libretexts.org

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H3, H4, H6) | 6.8 - 7.2 | m | 3H |

| Benzylic (CH₂) | ~4.6 | s | 2H |

| Isopropoxy (CH) | ~4.5 | septet | 1H |

| Methoxy (OCH₃) | ~3.8 | s | 3H |

| Hydroxyl (OH) | Variable | s (broad) | 1H |

| Isopropoxy (CH₃)₂ | ~1.3 | d | 6H |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (C-OH) | ~60-65 |

| C2 (C-O-iPr) | ~148 |

| C3 | ~115 |

| C4 | ~118 |

| C5 (C-OCH₃) | ~154 |

| C6 | ~112 |

| Methoxy (OCH₃) | ~56 |

| Isopropoxy (CH) | ~71 |

| Isopropoxy (CH₃)₂ | ~22 |

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC)

While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are crucial for unambiguously assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com In the COSY spectrum of this compound, cross-peaks would be expected between the isopropoxy methine proton and the isopropoxy methyl protons. Correlations between the aromatic protons would also be observed, helping to assign their specific positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlations). nist.gov This is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal of the methoxy group would show a correlation to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). nist.govnih.gov HMBC is instrumental in connecting different fragments of the molecule. For instance, correlations would be expected from the benzylic methylene protons to the aromatic carbons C1, C2, and C6, and from the methoxy protons to C5. Similarly, the isopropoxy methine proton would show correlations to C2 and the isopropoxy methyl carbons.

Predicted HMBC Correlations for this compound

| Proton | Correlated Carbons (²JCH, ³JCH) |

| Benzylic (CH₂) | C1, C2, C6 |

| Methoxy (OCH₃) | C5 |

| Isopropoxy (CH) | C2, Isopropoxy (CH₃)₂ |

| Isopropoxy (CH₃)₂ | Isopropoxy (CH) |

| Aromatic H3 | C1, C5 |

| Aromatic H4 | C2, C6 |

| Aromatic H6 | C2, C4 |

Advanced NMR for Conformational and Dynamic Studies

Beyond basic structural elucidation, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide insights into the through-space proximity of protons, which is crucial for determining the preferred conformation of the molecule. For example, NOE correlations could reveal the spatial relationship between the benzylic methylene protons and the isopropoxy group, providing information about the rotational preferences around the C-O bond.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure.

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is often complex but highly reproducible, serving as a "molecular fingerprint." For this compound, common fragmentation pathways would involve the loss of the hydroxyl group, the isopropoxy group, or cleavage of the benzylic C-C bond. ucalgary.caslideshare.net The fragmentation of benzyl (B1604629) alcohol derivatives is well-documented, often showing a prominent peak corresponding to the tropylium (B1234903) ion or substituted tropylium ions. stackexchange.com

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) can measure the m/z values with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound (C₁₁H₁₆O₃), the calculated exact mass of the molecular ion is 196.1099. An experimental HRMS measurement confirming this value would provide definitive evidence for the molecular formula of the compound.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 196 | [M]⁺˙ (Molecular Ion) |

| 179 | [M - OH]⁺ |

| 153 | [M - CH₃CHO]⁺˙ (from isopropoxy) |

| 137 | [M - C₃H₇O]⁺ (loss of isopropoxy radical) |

| 121 | [M - C₃H₇O - CH₂O]⁺ |

| 107 | [C₇H₇O]⁺ (tropylium-like ion) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. The energies of these vibrations are dependent on the bond strengths and masses of the constituent atoms, providing a unique "fingerprint" for a molecule. For this compound, the spectra are expected to exhibit characteristic bands corresponding to its primary functional groups: the hydroxyl (-OH), methoxy (-OCH₃), isopropoxy (-OCH(CH₃)₂), and the substituted benzene ring.

The vibrational spectrum can be divided into several key regions:

O-H and C-H Stretching Region (3600-2800 cm⁻¹): A broad absorption band is anticipated in the IR spectrum around 3400-3300 cm⁻¹ due to the stretching vibration of the hydroxyl group (ν O-H) of the primary alcohol, which is typically broadened by intermolecular hydrogen bonding. The aromatic C-H stretching vibrations (ν C-H) are expected to appear as a series of weaker bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The aliphatic C-H stretching vibrations from the isopropoxy and methoxy groups, as well as the methylene (-CH₂-) of the benzyl alcohol moiety, will give rise to strong absorptions in the 3000-2850 cm⁻¹ region. nih.govresearchgate.net

Fingerprint Region (1600-600 cm⁻¹): This region contains a wealth of information from various bending and stretching vibrations.

Aromatic C=C Stretching: The benzene ring itself will produce characteristic stretching vibrations (ν C=C) appearing as a set of bands between 1610 cm⁻¹ and 1450 cm⁻¹. The exact positions are influenced by the substitution pattern. spectroscopyonline.com

C-O Stretching: Strong bands corresponding to the C-O stretching vibrations are expected. The aryl ether C-O stretching of the methoxy and isopropoxy groups should appear in the 1260-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions, similar to anisole. nist.gov The C-O stretching of the primary alcohol group (from the hydroxymethyl substituent) is predicted to be in the 1050-1000 cm⁻¹ range. nist.gov

Aliphatic C-H Bending: The bending vibrations (δ C-H) of the methyl groups in the isopropoxy and methoxy substituents, and the methylene group, will be present in the 1470-1365 cm⁻¹ range.

O-H Bending: The in-plane bending of the hydroxyl group (δ O-H) is expected around 1420-1330 cm⁻¹, though it can be broad and may overlap with other peaks.

Ring Bending and Out-of-Plane C-H Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) will give rise to characteristic out-of-plane (γ C-H) bending vibrations in the 900-675 cm⁻¹ region, which are often strong in IR spectra. spectroscopyonline.comroyalsocietypublishing.org

Raman spectroscopy provides complementary information. While O-H stretching is typically weak in Raman spectra, the aromatic ring vibrations, particularly the ring breathing mode, and the symmetric C-H stretching modes are usually strong and well-defined. researchgate.netspectroscopyonline.com

Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound

| Predicted Frequency Range (cm⁻¹) | Assignment | Expected IR Intensity | Expected Raman Intensity |

| 3400 - 3300 | O-H stretch (alcohol, hydrogen-bonded) | Strong, Broad | Weak |

| 3100 - 3000 | Aromatic C-H stretch | Medium | Strong |

| 2985 - 2950 | Aliphatic C-H stretch (asymmetric) | Strong | Strong |

| 2880 - 2850 | Aliphatic C-H stretch (symmetric) | Strong | Strong |

| 1610 - 1580 | Aromatic C=C ring stretch | Medium-Strong | Medium-Strong |

| 1510 - 1480 | Aromatic C=C ring stretch | Medium-Strong | Medium-Strong |

| 1470 - 1440 | Aliphatic C-H bend (scissoring/asymmetric) | Medium | Medium |

| 1390 - 1365 | Aliphatic C-H bend (symmetric) | Medium | Medium |

| 1260 - 1220 | Aryl-O stretch (asymmetric, ether) | Strong | Medium |

| 1050 - 1000 | C-O stretch (primary alcohol) & Aryl-O stretch (symmetric, ether) | Strong | Medium-Weak |

| 850 - 800 | Aromatic C-H out-of-plane bend (trisubstituted) | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The electronic spectrum of benzene exhibits two main absorption bands: the primary band (¹A₁g → ¹E₁ᵤ transition) around 184 nm and a secondary, fine-structured band (¹A₁g → ¹B₂ᵤ transition) around 255 nm.

The substituents on the benzene ring—isopropoxy, methoxy, and hydroxymethyl—all act as auxochromes. The isopropoxy and methoxy groups are particularly significant as they are strong electron-donating groups due to the resonance effect of the oxygen lone pairs with the aromatic π-system. masterorganicchemistry.com This electron donation increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for π → π* transitions.

Consequently, a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) are expected for the primary and secondary benzene bands.

π → π Transitions:* The presence of the electron-donating alkoxy groups (isopropoxy and methoxy) will cause the secondary absorption band (analogous to the B-band or benzenoid band) to shift to approximately 270-280 nm. researchgate.net This band results from the π → π* transition within the substituted benzene ring. A second, more intense π → π* transition (analogous to the E-band) is expected at a shorter wavelength, likely around 220-230 nm. The hydroxymethyl group has a weaker electronic effect compared to the alkoxy groups.

Table 2: Predicted Electronic Transitions and Absorption Maxima for this compound in a Non-polar Solvent

| Predicted λₘₐₓ (nm) | Transition Type | Chromophore |

| ~ 275 - 285 | π → π* (B-band) | Substituted Benzene Ring |

| ~ 220 - 230 | π → π* (E-band) | Substituted Benzene Ring |

X-ray Crystallography for Solid-State Structure Determination of this compound (if available)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing.

As of the latest literature search, no publicly available X-ray crystallographic data for this compound has been reported. Therefore, a detailed analysis of its solid-state structure, including its crystal system, space group, and specific atomic coordinates, cannot be provided at this time.

Should such data become available, it would be invaluable for confirming the molecular geometry and understanding the intermolecular forces that govern its solid-state packing. Of particular interest would be the hydrogen bonding network formed by the hydroxyl group of the hydroxymethyl substituent, which would be expected to play a crucial role in the crystal lattice formation.

Chemical Reactivity and Derivatization Pathways of 2 Isopropoxy 5 Methoxy Phenyl Methanol

Reactions at the Hydroxyl Group of (2-Isopropoxy-5-methoxy-phenyl)-methanol

The primary alcohol functionality is a key site for various transformations, allowing for the synthesis of a range of derivatives.

Oxidation Reactions to Corresponding Aldehydes or Carboxylic Acids

The primary alcohol group of this compound can be selectively oxidized to either the corresponding aldehyde, (2-isopropoxy-5-methoxy-phenyl)formaldehyde, or further to the carboxylic acid, 2-isopropoxy-5-methoxybenzoic acid. The choice of oxidizing agent and reaction conditions determines the final product. Milder reagents are required to stop the oxidation at the aldehyde stage, while stronger oxidants will lead to the carboxylic acid. khanacademy.orgyoutube.com

Table 1: Oxidation Reactions of this compound

| Product | Reagent(s) | Description |

| (2-isopropoxy-5-methoxy-phenyl)formaldehyde | Pyridinium (B92312) chlorochromate (PCC) | A mild oxidant that typically stops the oxidation of primary alcohols at the aldehyde stage. khanacademy.org |

| (2-isopropoxy-5-methoxy-phenyl)formaldehyde | Dess-Martin periodinane (DMP) | Another mild and selective reagent for the oxidation of primary alcohols to aldehydes. |

| (2-isopropoxy-5-methoxy-phenyl)formaldehyde | Manganese dioxide (MnO₂) | Often used for the selective oxidation of benzylic and allylic alcohols. nih.gov |

| 2-isopropoxy-5-methoxybenzoic acid | Potassium permanganate (B83412) (KMnO₄) | A strong oxidizing agent that will oxidize the primary alcohol to a carboxylic acid. |

| 2-isopropoxy-5-methoxybenzoic acid | Jones reagent (CrO₃, H₂SO₄, acetone) | A strong oxidant capable of converting primary alcohols to carboxylic acids. youtube.com |

| 2-isopropoxy-5-methoxybenzoic acid | Sodium hypochlorite (B82951) (NaOCl) with TEMPO | A catalytic system that can efficiently oxidize primary alcohols to carboxylic acids. umkc.edu |

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into an ester or an ether. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid catalyst. prutor.aisciencemadness.org Etherification can be carried out through various methods, including the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. youtube.comlibretexts.org

Table 2: Esterification and Etherification Reactions

| Reaction Type | Reagent(s) | Product |

| Esterification | Acetic anhydride, Pyridine | (2-isopropoxy-5-methoxyphenyl)methyl acetate (B1210297) |

| Esterification | Benzoyl chloride, Triethylamine | (2-isopropoxy-5-methoxyphenyl)methyl benzoate |

| Etherification | Sodium hydride (NaH), then Methyl iodide (CH₃I) | 1-(methoxymethyl)-2-isopropoxy-5-methoxybenzene |

| Etherification | Potassium tert-butoxide, then Ethyl bromide (CH₃CH₂Br) | 1-(ethoxymethyl)-2-isopropoxy-5-methoxybenzene |

Nucleophilic Substitution Reactions and Formation of Halide Derivatives

The benzylic alcohol can be converted into a good leaving group, facilitating nucleophilic substitution. Treatment with hydrogen halides (HX) or other halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can transform the hydroxyl group into a halide. researchgate.netucalgary.ca This resulting benzylic halide is then susceptible to attack by a wide range of nucleophiles. Primary benzylic halides typically react via an S\N2 mechanism. ucalgary.cachegg.comsquarespace.comlibretexts.org

Table 3: Formation of Halide Derivatives and Subsequent Nucleophilic Substitution

| Intermediate Halide | Halogenating Reagent | Nucleophile | Final Product |

| 1-(chloromethyl)-2-isopropoxy-5-methoxybenzene | Thionyl chloride (SOCl₂) | Sodium cyanide (NaCN) | (2-isopropoxy-5-methoxyphenyl)acetonitrile |

| 1-(bromomethyl)-2-isopropoxy-5-methoxybenzene | Phosphorus tribromide (PBr₃) | Sodium azide (B81097) (NaN₃) | 1-(azidomethyl)-2-isopropoxy-5-methoxybenzene |

| 1-(iodomethyl)-2-isopropoxy-5-methoxybenzene | Phosphorus triiodide (PI₃) | Sodium thiomethoxide (NaSCH₃) | 1-((methylthio)methyl)-2-isopropoxy-5-methoxybenzene |

Reactivity of the Aromatic Ring in this compound

The aromatic ring of this compound is electron-rich due to the presence of two alkoxy groups, the isopropoxy and methoxy (B1213986) groups. Both are activating, ortho-, para-directing groups. rsc.orgscirp.org

Electrophilic Aromatic Substitution Patterns

The isopropoxy and methoxy groups direct incoming electrophiles to the positions ortho and para to themselves. In this specific molecule, the positions are C4 and C6 relative to the isopropoxy group, and C2 and C4 relative to the methoxy group. Given the substitution pattern, electrophilic attack is most likely to occur at the C4 and C6 positions. The directing influences of the two alkoxy groups are reinforcing. msu.edu

Table 4: Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent(s) | Major Product(s) |

| Nitration | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | (2-Isopropoxy-5-methoxy-4-nitrophenyl)methanol and (2-Isopropoxy-5-methoxy-6-nitrophenyl)methanol nih.govacs.orgchegg.com |

| Halogenation (Bromination) | Bromine (Br₂), Iron(III) bromide (FeBr₃) | (4-Bromo-2-isopropoxy-5-methoxyphenyl)methanol and (6-Bromo-2-isopropoxy-5-methoxyphenyl)methanol studymind.co.uklibretexts.orgchemguide.co.uk |

| Friedel-Crafts Acylation | Acetyl chloride (CH₃COCl), Aluminum chloride (AlCl₃) | (4-Acetyl-2-isopropoxy-5-methoxyphenyl)methanol |

| Friedel-Crafts Alkylation | tert-Butyl chloride, Aluminum chloride (AlCl₃) | (4-(tert-butyl)-2-isopropoxy-5-methoxyphenyl)methanol and (6-(tert-butyl)-2-isopropoxy-5-methoxyphenyl)methanol chegg.commnstate.edu |

Metal-Catalyzed Cross-Coupling Reactions (if applicable)

While aryl ethers are generally less reactive in cross-coupling reactions than aryl halides, their use is an area of active research. nih.govacs.org Nickel-based catalysts have shown promise in activating the C-O bond of aryl ethers for cross-coupling reactions. nih.govescholarship.orgkanto.com.my For this compound, it is conceivable that under specific nickel-catalyzed conditions, either the isopropoxy or methoxy group could be coupled with various organometallic reagents. However, this would likely require harsh conditions and may not be a straightforward transformation.

Table 5: Potential Metal-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Catalyst System (Example) | Potential Product |

| Phenylboronic acid | Ni(cod)₂ / PCy₃ | (5-Methoxy-2-phenylphenyl)methanol or (2-Isopropoxy-5-phenylphenyl)methanol |

| Aniline | Ni(cod)₂ / ligand | (5-Methoxy-2-anilinophenyl)methanol or (2-Isopropoxy-5-anilinophenyl)methanol |

| Organozinc reagent (e.g., PhZnCl) | NiCl₂(dppe) | (5-Methoxy-2-phenylphenyl)methanol or (2-Isopropoxy-5-phenylphenyl)methanol |

Transformations Involving the Ether Linkages of this compound

The ether linkages in this compound, namely the isopropoxy and methoxy groups, are generally stable. However, under specific conditions, they can be cleaved to yield the corresponding phenols. The selective cleavage of these ethers is a valuable synthetic tool.

The isopropoxy group is more susceptible to cleavage than the methoxy group due to the relative stability of the isopropyl carbocation intermediate. This differential reactivity allows for selective de-isopropylation. Strong Lewis acids, such as aluminum trichloride (B1173362), are known to selectively cleave isopropyl aryl ethers monash.edu. Other modern methods for aryl-alkyl ether cleavage involve reagents like tris(pentafluorophenyl)borane (B72294) in the presence of a hydrosilane, which can proceed under mild conditions researchgate.net. Photoredox catalysis also presents a method for the chemoselective deprotection of phenolic ethers chemrxiv.org.

Complete cleavage of both ether groups can be achieved using stronger reagents or harsher reaction conditions, such as with strong protic acids like hydrobromic acid or Lewis acids like boron tribromide. These reactions typically proceed via nucleophilic attack on the alkyl group of the protonated ether.

The table below summarizes potential ether cleavage reactions for this compound based on established chemical methodologies.

| Reagent(s) | Target Ether Group | Expected Product(s) | Notes |

| Aluminum trichloride (AlCl₃) | Isopropoxy | (2-Hydroxy-5-methoxy-phenyl)-methanol | Selective cleavage of the isopropoxy group is anticipated monash.edu. |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) / Hydrosilane | Isopropoxy and Methoxy | (2-Hydroxy-5-methoxy-phenyl)-methanol or (2,5-Dihydroxyphenyl)methanol | The selectivity can be controlled by the reaction conditions researchgate.net. |

| Boron tribromide (BBr₃) | Isopropoxy and Methoxy | (2,5-Dihydroxyphenyl)methanol | A strong reagent for the cleavage of aryl ethers. |

| Hydrobromic acid (HBr) | Isopropoxy and Methoxy | (2,5-Dihydroxyphenyl)methanol | Requires elevated temperatures for complete cleavage. |

| Photoredox Catalyst / Hantzsch Ester | Isopropoxy and Methoxy | (2-Hydroxy-5-methoxy-phenyl)-methanol or (2,5-Dihydroxyphenyl)methanol | Offers a milder alternative for ether cleavage chemrxiv.org. |

Synthesis of Analogues and Complex Derivatives from this compound

The presence of the benzylic alcohol functionality makes this compound a versatile starting material for the synthesis of a wide array of analogues and more complex molecules. The primary alcohol can be readily oxidized or converted into a good leaving group for substitution reactions. Furthermore, the aromatic ring itself can undergo substitution, although the positions are dictated by the existing alkoxy substituents.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (2-Isopropoxy-5-methoxy-phenyl)-formaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). Further oxidation to the carboxylic acid, 2-Isopropoxy-5-methoxy-benzoic acid, can be achieved with stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. The selective oxidation of benzyl (B1604629) alcohols can also be achieved using peroxymonosulfate (B1194676) activated by carbon nanotubes gdut.edu.cn.

Conversion to Halides and Subsequent Substitution: The benzylic alcohol can be converted to a benzylic halide, such as (2-Isopropoxy-5-methoxy-phenyl)-methyl chloride or bromide, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively google.comyoutube.com. These halides are excellent electrophiles for S_N2 reactions, allowing for the introduction of a wide range of nucleophiles, including cyanides, azides, and thiolates, to generate diverse derivatives.

Etherification: The alcohol can undergo etherification with other alcohols or alkyl halides under appropriate conditions to form new ether derivatives rsc.orgnih.gov. For instance, reaction with an alkyl halide in the presence of a base like sodium hydride would yield the corresponding benzyl alkyl ether.

Coupling Reactions: The conversion of the alcohol to a halide or a triflate allows for its participation in various cross-coupling reactions, such as Suzuki or Sonogashira reactions, to form carbon-carbon bonds with other aromatic or unsaturated systems organic-chemistry.orgorganic-chemistry.org.

The following table outlines some of the potential derivatization pathways for this compound.

| Reaction Type | Reagent(s) | Product Type | Example Derivative Name |

| Mild Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde | (2-Isopropoxy-5-methoxy-phenyl)-formaldehyde |

| Strong Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid | 2-Isopropoxy-5-methoxy-benzoic acid |

| Halogenation | Thionyl chloride (SOCl₂) | Benzyl Chloride | 1-(Chloromethyl)-2-isopropoxy-5-methoxybenzene |

| Nucleophilic Substitution (from halide) | Sodium cyanide (NaCN) | Nitrile | (2-Isopropoxy-5-methoxy-phenyl)-acetonitrile |

| Williamson Ether Synthesis | Sodium hydride (NaH) / Alkyl halide (R-X) | Benzyl Ether | 1-(Alkoxymethyl)-2-isopropoxy-5-methoxybenzene |

| Suzuki Coupling (from halide) | Arylboronic acid / Pd catalyst | Diaryl Methane | 1-(Arylmethyl)-2-isopropoxy-5-methoxybenzene |

Computational and Theoretical Investigations of 2 Isopropoxy 5 Methoxy Phenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of (2-Isopropoxy-5-methoxy-phenyl)-methanol. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and molecular orbital energies.

Density Functional Theory (DFT) has become a widely used method for studying substituted aromatic compounds due to its balance of computational cost and accuracy. acs.orgresearchgate.net For a molecule like this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G** or 6-311++G(d,p)), can be employed to optimize the molecular geometry and determine its electronic structure. acs.orgresearchgate.netdoaj.org

The electronic properties are heavily influenced by the substituents on the phenyl ring. The methoxy (B1213986) (-OCH3) and isopropoxy (-OCH(CH3)2) groups are electron-donating due to resonance effects, which increases the electron density on the aromatic ring. This, in turn, affects the properties of the hydroxymethyl (-CH2OH) group. Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) can reveal the charge distribution on the constituent atoms and the delocalization of nonbonding electrons from the oxygen of the alkoxy groups onto the phenyl ring. researchgate.netdoaj.org

Interactive Data Table: Predicted Mulliken Atomic Charges for a Substituted Phenyl-methanol Analog using DFT (B3LYP/6-31G) *

| Atom | Predicted Charge (a.u.) |

| O (methoxy) | -0.55 |

| C (methoxy) | 0.15 |

| O (isopropoxy) | -0.60 |

| C (isopropoxy-CH) | 0.25 |

| O (hydroxyl) | -0.70 |

| C (hydroxyl-CH2) | 0.20 |

| H (hydroxyl) | 0.45 |

| C1 (ipso-CH2OH) | 0.10 |

| C2 (ipso-isopropoxy) | 0.18 |

| C5 (ipso-methoxy) | -0.12 |

Note: The data in this table is representative and based on calculations for analogous substituted benzyl (B1604629) alcohol systems. The actual values for this compound would require specific calculations.

For more accurate energy and property calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CCSD(T)) theory can be utilized. researchgate.netmdpi.com While computationally more demanding, these methods provide a higher level of theory and are often used as a benchmark for DFT results. researchgate.net For substituted phenols, MP2 and MP4 methods have been shown to sometimes overestimate absolute bond dissociation energies (BDEs) but can provide reasonable relative values. acs.org High-level ab initio calculations are generally prohibitive for larger molecules, making DFT a more common choice for initial investigations. mdpi.com

Conformational Analysis and Potential Energy Surface Mapping of this compound

The flexibility of the isopropoxy and hydroxymethyl groups in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. This is achieved by mapping the potential energy surface (PES) through systematic rotation of the key dihedral angles, such as those around the C-O and C-C bonds of the substituents. researchgate.netmissouri.edu

For substituted benzyl alcohols, several low-energy conformations have been identified, often characterized by the orientation of the hydroxyl group relative to the phenyl ring. researchgate.netcolostate.edursc.org The presence of an ortho-alkoxy group can lead to intramolecular hydrogen bonding between the hydroxyl proton and the oxygen of the alkoxy group, which would significantly stabilize certain conformations. researchgate.net In the case of this compound, an intramolecular hydrogen bond between the -CH2OH group and the ortho-isopropoxy group is plausible. The relative energies of these conformers determine their population at a given temperature.

Interactive Data Table: Relative Energies of Hypothetical Conformations for a 2-Alkoxy-benzyl Alcohol

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Gauche (intramolecular H-bond) | 0.00 | O-C-C-O ≈ 60, H-O-C-C ≈ 0 |

| Anti (extended) | 2.5 | O-C-C-O ≈ 180, H-O-C-C ≈ 180 |

| Eclipsed | 4.8 | O-C-C-O ≈ 0, H-O-C-C ≈ 120 |

Note: This table presents hypothetical data for a simplified 2-alkoxy-benzyl alcohol to illustrate the concept of conformational analysis. Specific values for this compound would require detailed calculations.

Prediction and Validation of Spectroscopic Parameters for this compound

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Frequency calculations using DFT can predict the vibrational modes of the molecule, which correspond to the peaks in its IR spectrum. For instance, the O-H stretching frequency of the hydroxyl group is sensitive to its environment and can indicate the presence or absence of intramolecular hydrogen bonding. aip.org

NMR chemical shifts can also be calculated with good accuracy, aiding in the assignment of experimental spectra. The calculated electronic transitions (e.g., using Time-Dependent DFT, TD-DFT) can be correlated with the absorption bands in the UV-Vis spectrum. Studies on substituted phenols and methoxy-trans-stilbene derivatives have demonstrated the utility of these predictive methods. researchgate.netdoaj.orgnih.gov

Reaction Pathway Energetics and Transition State Analysis for Transformations of this compound

Computational chemistry can be used to explore the mechanisms of chemical reactions involving this compound. By locating the transition state structures and calculating their energies, the activation barriers for various potential transformations can be determined.

Plausible reactions for this compound include the oxidation of the primary alcohol to an aldehyde or carboxylic acid, and ether cleavage of the methoxy or isopropoxy groups. For example, the oxidation of substituted benzyl alcohols has been studied, and the reaction mechanism often involves the formation of a chromate (B82759) ester in the rate-determining step. niscpr.res.inasianpubs.org The energetics of such a pathway, including the stability of intermediates and the energy of the transition state, can be modeled computationally.

Furthermore, reactions involving the aromatic ring, such as electrophilic substitution, could be investigated. The electron-donating nature of the alkoxy groups would direct incoming electrophiles to the ortho and para positions relative to them. The reaction of benzyl alcohols with arenes to form diarylmethane derivatives has also been explored. researchgate.net Computational analysis of these reaction pathways can provide insights into the feasibility and selectivity of such transformations.

The Strategic Role of 2 Isopropoxy 5 Methoxy Phenyl Methanol As a Synthetic Intermediate

Precursor in the Synthesis of Substituted Aromatic Compounds

The multifunctionality of (2-Isopropoxy-5-methoxy-phenyl)-methanol makes it a promising starting material for the synthesis of a variety of substituted aromatic compounds. The hydroxyl and ether functionalities on the benzene (B151609) ring can be chemically manipulated to introduce new substituents and build molecular complexity.

The primary alcohol group can be readily oxidized to an aldehyde or a carboxylic acid. The resulting benzaldehyde (B42025) or benzoic acid derivatives are themselves valuable intermediates in a wide range of organic transformations, including Wittig reactions, reductive aminations, and esterifications. These transformations allow for the introduction of diverse functional groups and the extension of carbon chains.

Furthermore, the isopropoxy and methoxy (B1213986) groups direct electrophilic aromatic substitution reactions to specific positions on the benzene ring. This regioselectivity is crucial for the controlled synthesis of polysubstituted aromatic compounds. For instance, nitration, halogenation, or Friedel-Crafts reactions would be expected to occur at the positions activated by the alkoxy groups.

Building Block in the Construction of Complex Organic Molecules

The structural features of this compound make it an attractive building block for the assembly of more intricate molecular architectures. In multi-step total synthesis, the introduction of a pre-functionalized aromatic ring can significantly streamline the synthetic route.

The hydroxyl group provides a handle for coupling reactions, such as etherification or esterification, to link the phenyl moiety to other parts of a target molecule. For example, it can be reacted with a variety of alkyl halides or acyl chlorides to form more complex ethers or esters.

Applications in Synthetic Methodology Development

While specific studies focusing on this compound in methodology development are not prominent, its structure is well-suited for exploring new synthetic transformations. The presence of multiple functional groups allows for the investigation of chemoselective reactions.

For instance, developing a catalyst system that selectively oxidizes the primary alcohol in the presence of the electron-rich aromatic ring would be a valuable contribution to synthetic methodology. Similarly, methods for the selective cleavage of one of the ether linkages would provide a route to dihydroxylated phenylmethanols, which are important precursors in their own right.

Intermediacy in the Preparation of Specific Chemical Scaffolds (without specifying end-use applications)

The substituted phenylmethanol core of this compound can serve as a foundational element for the synthesis of various chemical scaffolds. Through a series of well-established organic reactions, this intermediate can be converted into a range of heterocyclic and carbocyclic systems.

For example, intramolecular cyclization reactions could be envisioned to form chromane (B1220400) or isochroman (B46142) derivatives. The functional groups present also allow for participation in multicomponent reactions, which are powerful tools for the rapid generation of molecular diversity and the construction of complex scaffolds. The ability to access a variety of scaffolds from a single, readily available intermediate highlights the strategic value of this compound in synthetic chemistry.

Analytical and Chromatographic Methodologies for 2 Isopropoxy 5 Methoxy Phenyl Methanol

Chromatographic Separation Techniques

Chromatographic techniques are central to the analytical workflow for (2-Isopropoxy-5-methoxy-phenyl)-methanol, enabling its separation from starting materials, intermediates, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its isolation. Reversed-phase HPLC (RP-HPLC) is typically the method of choice, leveraging the compound's moderate polarity.

A typical RP-HPLC method would involve a C18 or C8 stationary phase, which provides the necessary hydrophobic interactions for retaining the analyte. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a small amount of acid like formic or phosphoric acid to ensure sharp peak shapes. youtube.comjpionline.org Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of both more and less polar impurities. Detection is commonly performed using a UV detector, set at a wavelength where the phenyl group of the molecule exhibits strong absorbance, typically around 254 nm. researchgate.net

For the analysis of this compound, a gradient elution on a C18 column can effectively separate it from potential impurities such as the starting material, 2-isopropoxy-5-methoxybenzaldehyde, or the over-oxidized product, 2-isopropoxy-5-methoxybenzoic acid. The retention time of the main compound would be influenced by the exact mobile phase composition and gradient profile. A validation of such a method would demonstrate its specificity, linearity, accuracy, and precision in line with ICH guidelines. arlok.comaustinpublishinggroup.compharmadekho.com

Interactive Data Table: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Value | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column for separation of moderately polar aromatic compounds. researchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidified aqueous phase to improve peak shape and ensure ionization consistency. youtube.com |

| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC with good UV transparency. youtube.com |

| Gradient | 30-90% B over 20 min | Allows for the elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. austinpublishinggroup.com |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | Wavelength at which the aromatic ring provides a strong signal. researchgate.net |

| Injection Vol. | 10 µL | Standard injection volume for analytical HPLC. |

Gas Chromatography (GC) for Volatile Component Analysis (if applicable)

Gas Chromatography (GC) is a suitable technique for analyzing volatile components that may be present as impurities in this compound. Due to the relatively high boiling point and polarity of the target compound, direct GC analysis can be challenging and may require high inlet temperatures, which could lead to on-column degradation. glsciences.com

To improve volatility and thermal stability, derivatization of the hydroxyl group is often necessary. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach. The resulting trimethylsilyl (B98337) ether is more volatile and less polar, leading to better peak shapes and resolution on standard non-polar or medium-polarity GC columns, such as those with a 5% phenyl polysiloxane stationary phase.

GC analysis is particularly useful for detecting small, volatile impurities that may not be well-retained by HPLC, such as residual solvents from the synthesis process.

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Enhanced Characterization

For unambiguous identification of the main component and its impurities, hyphenated techniques that couple chromatography with mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. After separation on the GC column, the eluting compounds are ionized, typically by electron ionization (EI), and the resulting fragmentation pattern provides a "fingerprint" for identification. For this compound, characteristic fragments would be expected from the loss of the isopropoxy group, the methoxy (B1213986) group, and cleavage of the benzyl (B1604629) C-C bond. spectrabase.com The molecular ion peak may be weak or absent in the EI spectrum of alcohols, but the fragmentation pattern is often highly informative. spectrabase.com

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful tool for the analysis of this compound, as it does not require the analyte to be volatile. The HPLC system is connected to a mass spectrometer, typically with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. ESI is generally suitable for polar molecules and would likely produce a strong protonated molecule [M+H]+ for this compound.

For even greater sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) can be employed. In this setup, a specific precursor ion (e.g., the [M+H]+ ion) is selected and fragmented, and one or more characteristic product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), is highly specific and can quantify the analyte at very low levels, even in complex matrices. researchgate.netnih.govmdpi.com The selection of precursor and product ions is critical for method development. researchgate.netnih.gov

Interactive Data Table: Plausible LC-MS/MS MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| This compound | 197.1 | 137.1 | ESI+ |

| This compound | 197.1 | 109.1 | ESI+ |

| 2-Isopropoxy-5-methoxybenzaldehyde | 195.1 | 179.1 | ESI+ |

| 2-Isopropoxy-5-methoxybenzoic acid | 211.1 | 167.1 | ESI+ |

Method Development for Quality Control and Purity Profiling of this compound

Developing a robust analytical method for quality control (QC) is essential for ensuring the consistent quality of this compound. This involves creating a detailed impurity profile and validating the analytical procedure according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.euich.org

The goal of method development for QC is to have a single, reliable method, typically an HPLC method, that can separate and quantify the main component as well as all potential impurities. researchgate.net These impurities can include starting materials, by-products from the synthesis, and degradation products that may form during storage.

The validation of the analytical method ensures that it is fit for its intended purpose. arlok.compharmadekho.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. europa.eu

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. austinpublishinggroup.com

Accuracy: The closeness of the test results obtained by the method to the true value. austinpublishinggroup.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. austinpublishinggroup.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. austinpublishinggroup.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

By establishing and validating a comprehensive analytical method, the quality and purity of each batch of this compound can be reliably controlled.

Q & A

Q. What are the key physicochemical properties of (2-Isopropoxy-5-methoxy-phenyl)-methanol relevant to experimental design?

- Methodological Answer : The compound’s molecular formula (C₁₁H₁₆O₃ ) and molecular weight (196.24 g/mol ) are critical for stoichiometric calculations and reaction scaling. Key functional groups include the isopropoxy (–O–CH(CH₃)₂), methoxy (–O–CH₃), and hydroxymethyl (–CH₂OH) substituents, which influence solubility and reactivity.

- Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, methanol) due to hydroxyl and ether groups .

- Stability : Susceptible to oxidation at the benzylic alcohol; storage under inert atmosphere (N₂/Ar) is recommended .

- Analytical Markers : Use IUPAC-standard InChIKey (e.g., PROBVDPNYSOBMB for structural verification via spectral databases) .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Protection of phenolic hydroxyl groups via alkylation (e.g., using isopropyl bromide under basic conditions) .

- Step 2 : Selective oxidation or reduction to introduce the hydroxymethyl group (e.g., NaBH₄ reduction of a ketone intermediate) .

- Step 3 : Deprotection and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Reagents : Isopropyl halides, boron tribromide (for demethylation), and Pd/C (for catalytic hydrogenation) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of this compound?

- Methodological Answer : Regioselectivity in aromatic substitution is influenced by:

- Directing Groups : Methoxy (–OCH₃) acts as an ortho/para director, while steric hindrance from isopropoxy groups may favor para substitution .

- Temperature Control : Low-temperature conditions (–20°C) minimize side reactions during electrophilic substitution .

- Protecting Strategies : Temporary protection of the hydroxymethyl group (e.g., silylation with TBDMSCl) to prevent undesired nucleophilic attack .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (isopropyl –CH₃), δ 3.7–3.9 ppm (methoxy –OCH₃), and δ 4.5–4.7 ppm (benzylic –CH₂OH) confirm substituent positions .

- ¹³C NMR : Signals for quaternary carbons (aromatic ring) and oxygen-bearing carbons (e.g., δ 55–60 ppm for methoxy) .

- HPLC-MS : Reverse-phase C18 columns (ACN/water mobile phase) coupled with ESI-MS to detect impurities (e.g., residual isopropyl bromide) .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How do substituents like isopropoxy and methoxy groups influence the compound’s reactivity in different chemical environments?

- Methodological Answer :

- Electronic Effects : Methoxy groups donate electron density via resonance, activating the ring toward electrophilic substitution. Isopropoxy groups provide steric bulk, slowing reaction rates at adjacent positions .

- Oxidative Stability : The benzylic alcohol (–CH₂OH) is prone to oxidation to a ketone; stabilizing agents (e.g., BHT) or inert atmospheres are recommended .

- Hydrogen Bonding : Hydroxymethyl groups enhance solubility in polar solvents and influence intermolecular interactions in crystal packing .

Q. What strategies can resolve contradictions in spectral data or biological activity findings for this compound?

- Methodological Answer :

- Orthogonal Validation : Cross-verify NMR data with IR (O–H stretch at ~3300 cm⁻¹) and high-resolution MS .

- Replication Studies : Reproduce synthetic batches to rule out batch-specific impurities .

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts or reaction pathways, aligning with empirical data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- PPE : Nitrile gloves and lab coats to prevent dermal exposure; respiratory protection if ventilation is inadequate .

- Waste Disposal : Segregate as halogen-free organic waste; avoid release into waterways due to potential ecotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.